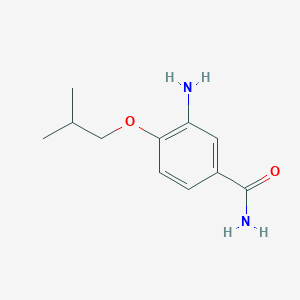
3-Amino-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-isobutoxybenzamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position and a 2-methylpropoxy group at the 4-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isobutoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitro-4-(2-methylpropoxy)benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino-4-(2-methylpropoxy)benzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. This approach allows for better control over reaction conditions, improved yields, and scalability. The use of microreactor systems can further enhance the efficiency of the synthesis by providing precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
3-Amino-4-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce corresponding amines or alcohols.
科学研究应用
3-Amino-4-isobutoxybenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases such as cancer and neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is utilized in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-4-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets, leading to inhibition or activation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Amino-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group.
3-Amino-4-methylbenzamide: Contains a methyl group at the 4-position instead of a 2-methylpropoxy group.
3-Amino-4-ethoxybenzamide: Features an ethoxy group at the 4-position.
Uniqueness
3-Amino-4-isobutoxybenzamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
属性
IUPAC Name |
3-amino-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKHWYERFMKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

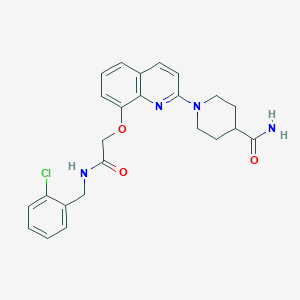

![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)
![3-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2806153.png)
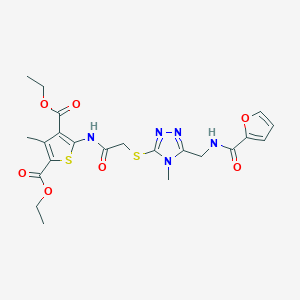
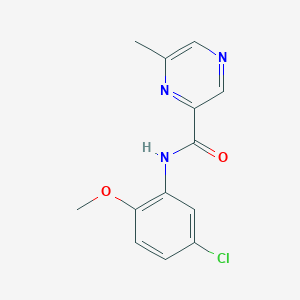
![2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2806160.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)


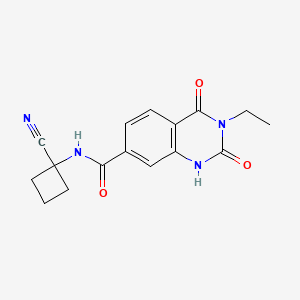
![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)
![7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2806171.png)
